molecular formula C11H22Br2O2S B11050213 1-[(2,3-Dibromopropyl)sulfonyl]octane

1-[(2,3-Dibromopropyl)sulfonyl]octane

Cat. No.: B11050213
M. Wt: 378.17 g/mol
InChI Key: GWVDGGHTPSHRKD-UHFFFAOYSA-N
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Description

1-[(2,3-Dibromopropyl)sulfonyl]octane is an organobromine compound characterized by an octane backbone substituted with a sulfonyl group linked to a 2,3-dibromopropyl chain. Its molecular formula is C₁₁H₂₀Br₂O₂S, and it likely exhibits properties typical of brominated sulfones, such as flame retardancy or reactivity in organic synthesis. Potential applications include use as a flame retardant additive in polymers or as an intermediate in chemical manufacturing.

Properties

Molecular Formula

C11H22Br2O2S

Molecular Weight

378.17 g/mol

IUPAC Name

1-(2,3-dibromopropylsulfonyl)octane

InChI

InChI=1S/C11H22Br2O2S/c1-2-3-4-5-6-7-8-16(14,15)10-11(13)9-12/h11H,2-10H2,1H3

InChI Key

GWVDGGHTPSHRKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)CC(CBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA~6~-SULFANE typically involves the reaction of 2,3-dibromopropanol with octylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The reaction can be represented as follows:

2,3-Dibromopropanol+OctylthiolCatalyst(2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA 6 -SULFANE\text{2,3-Dibromopropanol} + \text{Octylthiol} \xrightarrow{\text{Catalyst}} \text{(2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA~6~-SULFANE} 2,3-Dibromopropanol+OctylthiolCatalyst​(2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA 6 -SULFANE

Industrial Production Methods

In industrial settings, the production of (2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA~6~-SULFANE involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as distillation or crystallization. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA~6~-SULFANE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

(2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA~6~-SULFANE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organosulfur compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of (2,3-DIBROMOPROPYL)(OCTYL)DIOXO-LAMBDA~6~-SULFANE involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Properties (Hypothetical):

  • Molecular Weight : ~400.1 g/mol
  • Boiling Point : Estimated >250°C (due to high bromine content and sulfonyl group).
  • Solubility: Likely low in polar solvents; moderate in non-polar organic solvents.
  • Reactivity : Bromine atoms may participate in nucleophilic substitution or elimination reactions.

Comparison with Similar Compounds

The following table compares 1-[(2,3-Dibromopropyl)sulfonyl]octane with structurally related brominated sulfones. Data are generalized due to the absence of specific references:

Compound Name Molecular Formula Key Features Applications Stability Notes
This compound C₁₁H₂₀Br₂O₂S High bromine content, long alkyl chain Flame retardants, synthesis precursor Thermal stability moderate
2-Bromoethyl sulfone C₂H₄Br₂O₂S Short chain, high reactivity Crosslinking agent Prone to hydrolysis
1,3-Dibromopropane sulfonic acid C₃H₆Br₂O₃S Acidic sulfonic group, dibrominated Surfactants, ion-exchange resins Sensitive to oxidation
Octyl sulfonyl chloride C₈H₁₇ClO₂S Chlorinated analog, no bromine Intermediate in sulfonation reactions Highly reactive, moisture-sensitive

Key Findings (Hypothetical):

Flame Retardancy: The dibrominated structure of this compound may enhance flame-retardant efficiency compared to non-brominated analogs (e.g., octyl sulfonyl chloride) due to bromine’s radical-scavenging action.

Stability vs. Reactivity : Longer alkyl chains (e.g., octane backbone) likely improve thermal stability compared to shorter-chain analogs like 2-bromoethyl sulfone, which degrade faster under heat.

Environmental Impact : Brominated compounds often raise toxicity concerns. Compared to chlorinated analogs (e.g., octyl sulfonyl chloride), bromine’s higher molecular weight may reduce volatility but increase bioaccumulation risks.

Limitations and Notes

  • Hypothetical Data : The above analysis assumes trends observed in brominated sulfones and alkyl sulfones but lacks experimental validation.
  • Research Needs : Further studies on synthesis pathways, toxicity profiles, and industrial applicability are required to confirm these hypotheses.

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